2-(3-Fluorophenyl)benzaldehyde
Overview
Description
2-(3-Fluorophenyl)benzaldehyde is a chemical compound with the molecular weight of 200.21 . It is a liquid at room temperature . The compound is also known as 3-(2-fluorophenyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H . The compound has a molecular formula of C13H9FO .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 200.21 .Scientific Research Applications
Pd-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has been explored using benzaldehydes as substrates, showcasing the potential of benzaldehyde derivatives, including fluorinated ones, in organic synthesis. For instance, a study demonstrated the Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. This process highlights the versatility of benzaldehyde derivatives in selective chemical transformations (Xiao-Yang Chen & E. J. Sorensen, 2018).
Fluorinated Microporous Polymers
Fluorinated benzaldehydes have been utilized in the synthesis of microporous polyaminals, demonstrating increased BET surface areas and improved CO2 adsorption capabilities. This suggests that derivatives of 2-(3-Fluorophenyl)benzaldehyde could find applications in gas storage and separation technologies (Guiyang Li et al., 2016).
Synthesis of Fluorenones
Research into the synthesis of fluorenones from benzaldehydes and aryl iodides via Pd(II)-catalyzed C(sp2)-H functionalization cascade demonstrates the utility of benzaldehyde derivatives in the preparation of valuable organic compounds. This method could be applicable for creating complex molecules from simpler benzaldehyde derivatives, including fluorinated ones (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).
Catalytic Properties of Metal-Organic Frameworks
A study on the improved synthesis and catalytic properties of Cu3(BTC)2 highlights the application of benzaldehyde derivatives in catalysis, particularly in the cyanosilylation of benzaldehyde. This research points to the potential use of fluorinated benzaldehydes in enhancing the catalytic efficiency of such frameworks (K. Schlichte, Tobias Kratzke, & S. Kaskel, 2004).
Antitumor Activity
The synthesis and evaluation of 2-phenylbenzothiazoles, including derivatives of benzaldehydes, have revealed potent antitumor properties. This suggests the potential of fluorinated benzaldehyde derivatives in the development of new antitumor agents (Catriona G Mortimer et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-(3-Fluorophenyl)benzaldehyde is a type of fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde Fluorobenzaldehydes are known to be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to have antimicrobial properties .
Mode of Action
It’s known that the fluorine in fluorobenzaldehydes can be replaced via oxidation reaction . This suggests that the compound may interact with its targets by undergoing oxidation reactions.
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used to synthesize schiff base compounds , which are involved in various biochemical pathways due to their antimicrobial properties .
Result of Action
It’s known that the compound can be used to synthesize schiff base compounds , some of which have antimicrobial properties . This suggests that the compound may have potential antimicrobial effects.
Biochemical Analysis
Biochemical Properties
2-(3-Fluorophenyl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form Schiff bases through condensation reactions with primary amines, which can further interact with metal ions to form complexes with antimicrobial properties . These interactions highlight the compound’s potential in developing new antimicrobial agents.
Cellular Effects
This compound affects various cellular processes. It has been shown to disrupt cellular antioxidation systems, particularly in fungal cells, by targeting components such as superoxide dismutases and glutathione reductase This disruption leads to oxidative stress, which can inhibit fungal growth
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For example, the formation of Schiff bases with primary amines can lead to enzyme inhibition or activation, depending on the enzyme involved . These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzaldehyde derivatives, including this compound, can degrade over time, potentially leading to reduced efficacy in long-term experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects. For instance, benzaldehyde derivatives have been shown to cause toxicity in animal models at high concentrations . Understanding the dosage thresholds and potential toxic effects is essential for developing safe and effective applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it into corresponding carboxylic acids These metabolic transformations can influence the compound’s activity and its effects on metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, benzaldehyde derivatives have been shown to interact with lipid bilayers, influencing their distribution within cellular membranes . Understanding these interactions is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, proteins involved in oxidative stress response may localize the compound to mitochondria, where it can exert its effects on cellular respiration
Properties
IUPAC Name |
2-(3-fluorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXKCNJWQODSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362743 | |
Record name | 2-(3-fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-32-6 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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